7-Chloro-1-(4-chlorophenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BRN 4534044 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BRN 4534044 typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions often involve precise temperature control, the use of catalysts, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of BRN 4534044 is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Key parameters such as reaction time, temperature, and pressure are carefully monitored and controlled to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
BRN 4534044 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving BRN 4534044 commonly use reagents such as acids, bases, and various organic solvents. Conditions such as temperature, pH, and reaction time are crucial for achieving the desired products.
Major Products Formed
The major products formed from the reactions of BRN 4534044 depend on the specific reaction conditions and reagents used. These products can range from simple derivatives to more complex compounds with enhanced properties.
Aplicaciones Científicas De Investigación
BRN 4534044 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore the potential of BRN 4534044 in drug development, particularly for its ability to interact with specific molecular targets.
Industry: The compound is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of BRN 4534044 involves its interaction with specific molecular targets within cells. These interactions can lead to changes in cellular processes, such as enzyme activity, gene expression, and signal transduction pathways. The exact molecular targets and pathways involved are the subject of ongoing research.
Propiedades
Número CAS |
93300-01-7 |
---|---|
Fórmula molecular |
C15H9Cl2N3S |
Peso molecular |
334.2 g/mol |
Nombre IUPAC |
7-chloro-1-(4-chlorophenyl)-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine |
InChI |
InChI=1S/C15H9Cl2N3S/c16-10-3-1-9(2-4-10)15-19-18-14-8-21-13-7-11(17)5-6-12(13)20(14)15/h1-7H,8H2 |
Clave InChI |
MADUJWCZJZWRCG-UHFFFAOYSA-N |
SMILES canónico |
C1C2=NN=C(N2C3=C(S1)C=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.